molecular formula C17H18BrNO2 B4890866 2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide

Cat. No. B4890866
M. Wt: 348.2 g/mol
InChI Key: LUIZIFLCPBYQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family and is commonly known as BPEB. This compound is used for a variety of purposes, including the study of the central nervous system, drug development, and the investigation of the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of BPEB is related to its ability to bind to the dopamine transporter. BPEB binds to the transporter with high affinity and specificity, thereby inhibiting the uptake of dopamine by the transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which can have a variety of effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPEB are related to its effects on the dopamine transporter. By inhibiting the uptake of dopamine, BPEB can increase the concentration of dopamine in the synaptic cleft. This can lead to a variety of effects, including increased locomotor activity, increased reward-seeking behavior, and increased sensitivity to the effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BPEB in lab experiments is its high affinity and specificity for the dopamine transporter. This allows researchers to study the effects of various drugs on the transporter and to investigate the mechanisms of action of these drugs.
However, one of the limitations of using BPEB is its potential for off-target effects. BPEB may bind to other proteins in addition to the dopamine transporter, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the study of BPEB. One area of research is the development of new drugs that target the dopamine transporter. By studying the effects of BPEB on the transporter, researchers can identify potential drug targets and develop new drugs that are more effective and have fewer side effects.
Another area of research is the investigation of the role of the dopamine transporter in various neurological and psychiatric disorders. By studying the effects of BPEB on the transporter, researchers can gain insight into the underlying mechanisms of these disorders and develop new treatments.
Conclusion
2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family and is commonly known as BPEB. BPEB is used for a variety of purposes, including the study of the central nervous system, drug development, and the investigation of the mechanisms of action of various drugs. By studying the effects of BPEB on the dopamine transporter, researchers can gain insight into the underlying mechanisms of various neurological and psychiatric disorders and develop new treatments.

Synthesis Methods

The synthesis of BPEB is a multi-step process that involves several chemical reactions. The first step is the preparation of 4-ethoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-bromo-N-ethylbenzamide to form 2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide. The final product is obtained after purification and isolation.

Scientific Research Applications

BPEB is widely used in scientific research for a variety of purposes. One of its primary applications is in the study of the central nervous system. BPEB is used as a ligand for the dopamine transporter, which is a protein that is involved in the uptake of dopamine in the brain. This allows researchers to study the effects of various drugs on the dopamine transporter and to investigate the mechanisms of action of these drugs.
BPEB is also used in drug development. It is used as a model compound for the development of new drugs that target the dopamine transporter. By studying the effects of BPEB on the dopamine transporter, researchers can identify potential drug targets and develop new drugs that are more effective and have fewer side effects.

properties

IUPAC Name

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-3-21-14-10-8-13(9-11-14)12(2)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIZIFLCPBYQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide

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